molecular formula C9H13BrN2O2 B12224037 Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate

Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate

Cat. No.: B12224037
M. Wt: 261.12 g/mol
InChI Key: LLMFDBONNOQQOD-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate typically involves the following steps:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their substituents and functional groups, which influence their chemical reactivity and applications. This compound is unique due to its specific ester group, which provides additional synthetic versatility and potential biological activity.

Biological Activity

Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C9H13BrN2O2C_9H_{13}BrN_2O_2 and features a propanoate group attached to a pyrazole ring substituted with bromine and methyl groups. The presence of these functional groups contributes to its chemical reactivity and biological properties .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-bromo-3-methyl-1H-pyrazole with an appropriate acylating agent under basic conditions. The following table summarizes some synthetic routes:

StepReactantsConditionsProducts
14-bromo-3-methyl-1H-pyrazole + ethyl acrylateBase (e.g., K2CO3), DMF, heatThis compound
2This compound + other reagentsVariesDerivatives for biological testing

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of specific enzymes and receptors. Preliminary studies suggest that it may interact with targets involved in pain management and inflammation, such as cyclooxygenase (COX) enzymes. For example, compounds with similar pyrazole structures have shown selective inhibition of COX enzymes, which are critical in the inflammatory response .

Therapeutic Applications

The potential therapeutic applications of this compound include:

Pain Management : Its derivatives have been explored for their analgesic properties, potentially offering new avenues for pain relief .

Antimicrobial Activity : Compounds based on pyrazole structures have demonstrated antimicrobial properties, suggesting that this compound may also exhibit similar effects .

Cancer Research : The inhibition of specific enzymes involved in cancer cell proliferation has been a focus in studies involving pyrazole derivatives. This compound could be investigated further for its potential anticancer properties .

Case Studies and Research Findings

Several studies have reported on the biological activity of pyrazole derivatives, including those structurally related to this compound:

Study on COX Inhibition : A study demonstrated that similar compounds exhibited IC50 values in the low micromolar range against COX enzymes, indicating their potential as anti-inflammatory agents .

SAR Analysis : Structure–activity relationship (SAR) studies have shown that modifications at various positions on the pyrazole ring can significantly affect biological activity, highlighting the importance of specific substitutions for enhancing potency against targeted enzymes .

Properties

IUPAC Name

ethyl 3-(4-bromo-3-methylpyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-3-14-9(13)4-5-12-6-8(10)7(2)11-12/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMFDBONNOQQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=C(C(=N1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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